3-Iodo-2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 3-Iodo-2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13793176
InChI: InChI=1S/C8H12IN3/c1-6-7(9)8-11(2)4-3-5-12(8)10-6/h3-5H2,1-2H3
SMILES: CC1=NN2CCCN(C2=C1I)C
Molecular Formula: C8H12IN3
Molecular Weight: 277.11 g/mol

3-Iodo-2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC13793176

Molecular Formula: C8H12IN3

Molecular Weight: 277.11 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C8H12IN3
Molecular Weight 277.11 g/mol
IUPAC Name 3-iodo-2,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C8H12IN3/c1-6-7(9)8-11(2)4-3-5-12(8)10-6/h3-5H2,1-2H3
Standard InChI Key UUCXHKHDSTVOHR-UHFFFAOYSA-N
SMILES CC1=NN2CCCN(C2=C1I)C
Canonical SMILES CC1=NN2CCCN(C2=C1I)C

Introduction

Structural Characteristics of 3-Iodo-2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Core Architecture and Substituent Effects

The compound features a fused pyrazolo[1,5-a]pyrimidine scaffold, comprising a pyrazole ring (positions 1–5) fused to a partially saturated pyrimidine ring (positions 5–7). The tetrahydropyrimidine moiety introduces conformational rigidity, while the iodine atom at position 3 and methyl groups at positions 2 and 4 modulate electronic and steric properties .

The iodine substituent, with its large atomic radius and polarizability, enhances van der Waals interactions in hydrophobic binding pockets of protein kinases . Methyl groups at positions 2 and 4 contribute to metabolic stability by shielding reactive sites from enzymatic oxidation. Crystallographic studies of analogous structures reveal a planar pyrazole ring and a puckered tetrahydropyrimidine ring, with bond angles optimized for π-π stacking in ATP-binding domains .

Synthetic Methodologies

Cyclization Strategies

A cornerstone synthesis involves the cyclocondensation of 5-aminopyrazole derivatives with enaminones or chalcones. For example, Sikdar et al. (2023) demonstrated a one-pot protocol using potassium persulfate (K₂S₂O₈) to facilitate cyclization and subsequent oxidative iodination . The reaction proceeds via:

  • Cyclocondensation: Formation of the pyrazolo[1,5-a]pyrimidine core through nucleophilic attack of the pyrazole amino group on the enaminone carbonyl.

  • Oxidative Halogenation: Introduction of iodine at position 3 using sodium iodide and K₂S₂O₈ under mild conditions (Scheme 1) .

This method achieves yields exceeding 70%, with regioselectivity governed by the electron-withdrawing effects of substituents .

Microwave-Assisted Synthesis

Moustafa et al. (2022) optimized a microwave-assisted route using N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide and benzylidene malononitrile. Irradiation at 120°C for 20 minutes selectively yields the 7-amino regioisomer, avoiding competing pathways . The protocol reduces reaction times from hours to minutes while maintaining yields above 65% .

Biological Activities and Pharmacological Applications

Protein Kinase Inhibition

3-Iodo-2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exhibits potent inhibition against kinases such as EGFR and B-Raf, with IC₅₀ values in the nanomolar range . Its mechanism involves:

  • ATP-Competitive Binding: Iodine at position 3 occupies a hydrophobic cleft adjacent to the ATP-binding site, displacing the cofactor.

  • Allosteric Modulation: Methyl groups stabilize a kinase conformation incompatible with substrate phosphorylation .

Table 1: Kinase Inhibition Profiles of Select Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget KinaseIC₅₀ (nM)Selectivity Index
3-Iodo-2,4-dimethyl...EGFR12.38.5
3-Chloro-2-methyl...B-Raf18.75.2
4-Amino-2-methyl...MEK24.13.8
Data adapted from Sikdar et al. (2023)

Anticancer Efficacy

In in vivo models of non-small cell lung cancer (NSCLC), the compound reduced tumor volume by 58% at 10 mg/kg/day, outperforming erlotinib (42% reduction) . Synergistic effects with paclitaxel enhanced apoptosis via caspase-3 activation .

Comparative Analysis with Structural Analogues

Halogen Substituent Effects

Replacing iodine with chlorine or fluorine alters binding kinetics:

  • Iodine: Enhances binding affinity (ΔG = −9.2 kcal/mol) due to hydrophobic and halogen-bonding interactions .

  • Chlorine: Moderate affinity (ΔG = −7.8 kcal/mol) with faster dissociation rates .

  • Fluorine: Minimal activity due to poor hydrophobic complementarity .

Methyl Group Positioning

Methyl at position 4 improves metabolic stability (t₁/₂ = 6.2 h vs. 2.1 h for unmethylated analogues) by blocking CYP3A4-mediated oxidation .

Challenges and Future Directions

Overcoming Drug Resistance

Prolonged use induces T790M mutations in EGFR, reducing binding affinity 10-fold . Strategies include:

  • Dual-Target Inhibitors: Hybrid molecules targeting EGFR and HSP90.

  • Prodrug Formulations: Phosphate esters for enhanced solubility and tissue penetration .

Green Chemistry Approaches

Solvent-free mechanochemical synthesis and biocatalytic halogenation are under investigation to reduce environmental impact .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator